molecular formula C14H15NOS2 B2571851 N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide CAS No. 2097925-05-6

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide

Cat. No.: B2571851
CAS No.: 2097925-05-6
M. Wt: 277.4
InChI Key: OJTVGROHNRVWPJ-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide is a heterocyclic compound that features a unique structure incorporating two thiophene rings and a pent-4-enamide moiety. Thiophene rings are known for their aromatic properties and are commonly found in various organic compounds with significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide typically involves the reaction of thiophene derivatives with pent-4-enamide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where thiophene-2-boronic acid and thiophene-3-boronic acid are reacted with pent-4-enamide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide involves its interaction with specific molecular targets. The compound’s thiophene rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide is unique due to its combination of two thiophene rings and a pent-4-enamide moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-2-3-6-13(16)15-14(11-7-9-17-10-11)12-5-4-8-18-12/h2,4-5,7-10,14H,1,3,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTVGROHNRVWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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